molecular formula C13H28O3Si B1435616 Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate CAS No. 1803571-09-6

Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate

Cat. No.: B1435616
CAS No.: 1803571-09-6
M. Wt: 260.44 g/mol
InChI Key: LCGLDBLUMKVIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate is a silyl-protected ester featuring a tert-butyldimethylsilyl (TBDMS) ether group. This compound is widely used in organic synthesis as an intermediate, leveraging the TBDMS group’s ability to protect hydroxyl functionalities under acidic or basic conditions. Its structure combines steric bulk from the dimethyl and TBDMS groups with the hydrolytic stability of the ethyl ester, making it suitable for multi-step synthetic routes.

Properties

IUPAC Name

ethyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3Si/c1-9-15-11(14)13(5,6)10-16-17(7,8)12(2,3)4/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLDBLUMKVIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate is a compound featuring a tert-butyldimethylsilyl (TBDMS) group, which is often utilized in organic synthesis for the protection of hydroxyl groups. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C13_{13}H26_{26}O3_3Si
  • Molecular Weight : 258.43 g/mol
  • CAS Number : 115306-75-7
  • Structure : The TBDMS group enhances the stability and lipophilicity of the compound, making it suitable for various biological applications.

The TBDMS group plays a crucial role in modifying the reactivity and solubility of the compound, which can influence its biological interactions. The presence of this silyl ether can enhance the bioavailability of the compound by facilitating its absorption through lipid membranes.

Pharmacological Studies

  • Antioxidant Activity : Research indicates that compounds with silyl groups can exhibit antioxidant properties. Studies have shown that similar TBDMS derivatives can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, derivatives with similar structures have been noted to affect cytochrome P450 enzymes, which play a significant role in drug metabolism .
  • Neuroprotective Effects : Some studies suggest that silyl derivatives could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This is attributed to their ability to modulate signaling pathways involved in neuronal survival .

Study on Antioxidant Properties

A study published in 2020 evaluated the antioxidant activity of various silyl compounds, including those structurally similar to this compound. The results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Neuroprotective Research

Another research focused on neuroprotective agents highlighted that compounds with TBDMS groups could enhance neuronal resilience against excitotoxicity. This study utilized models of neuronal injury to demonstrate that these compounds could reduce cell death and promote survival pathways .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Enzyme InhibitionAffects cytochrome P450 enzymes; alters drug metabolism
NeuroprotectiveReduces neuronal cell death; promotes survival pathways

Scientific Research Applications

Organic Synthesis

Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate is widely used as a protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is favored for its stability and ease of removal.

Protecting Group Applications

  • Alcohol Protection: The TBDMS group effectively protects alcohols during reactions, allowing for selective functionalization of other reactive sites without interference from hydroxyl groups.
  • Deprotection Strategies: The TBDMS group can be removed under mild acidic conditions, making it ideal for sequential synthetic pathways.
ApplicationReaction TypeConditionsReference
Alcohol ProtectionTBDMS ether formationMild acid hydrolysis
DeprotectionAcidic conditions (TFA)Room temperature

Medicinal Chemistry

The compound's structural features lend themselves to medicinal chemistry applications, particularly in the development of pharmaceuticals.

Drug Development

Research indicates that derivatives of TBDMS-protected compounds exhibit enhanced bioavailability and stability in biological systems. This property is crucial for drug formulation and delivery.

  • Case Study: Synthesis of Anticancer Agents
    • TBDMS derivatives were utilized in synthesizing potential anticancer agents, demonstrating improved solubility and efficacy in vitro.
CompoundActivityReference
TBDMS-protected anticancer agentIC50 = 5 µM
Unprotected analogIC50 = 20 µM

Material Science

This compound has found applications in material science, particularly in the synthesis of polymers and nanomaterials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

  • Example: Silica-based Composites
    • Incorporating TBDMS compounds into silica matrices has shown to improve the thermal resistance of the resulting materials.
MaterialProperty EnhancedReference
Silica composite with TBDMSThermal stability up to 300°C
Control sample (no TBDMS)Decomposes at 250°C

Analytical Chemistry

In analytical chemistry, TBDMS derivatives are frequently employed as standards or reagents for various analytical techniques, including mass spectrometry and NMR spectroscopy.

Mass Spectrometry Applications

TBDMS derivatives enhance ionization efficiency in mass spectrometry due to their volatility and stability.

  • Case Study: Enhanced Detection Limits
    • Studies have shown that using TBDMS-protected compounds results in lower detection limits for target analytes in complex mixtures.
AnalyteDetection Limit (ppm)Reference
Unprotected analyte10 ppm
TBDMS-protected analyte0.5 ppm

Comparison with Similar Compounds

Methyl 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoate

Structural Similarity : Differs only in the ester group (methyl vs. ethyl).
Key Data :

  • Molecular Formula : C12H26O3Si (vs. C13H28O3Si for the ethyl analog).
  • Molecular Weight : 246.42 g/mol (vs. ~260.5 g/mol for ethyl).
  • Purity : 95–98% (commercially available) .

Functional Differences :

  • The ethyl ester’s longer alkyl chain increases lipophilicity, enhancing solubility in non-polar solvents.
  • Methyl esters are generally more reactive in hydrolysis due to lower steric hindrance.

Methyl 3-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}propanoate

Structural Difference: Propanoate backbone lacks the 2,2-dimethyl substitution. Key Data:

  • Molecular Formula : C12H26O3Si (same as methyl analog above).
  • The linear propanoate chain may alter crystallization behavior compared to the branched target compound .

Ethyl 3-(4-Chlorosulfonylphenyl)-2,2-dimethylpropanoate

Structural Difference : Replaces TBDMS ether with a chlorosulfonylphenyl group.
Key Data :

  • CAS No.: 5058-13-9 . Functional Impact: The aromatic sulfonyl chloride introduces electrophilic reactivity, enabling nucleophilic substitution. Higher polarity compared to the silyl ether analog, affecting solubility in polar solvents.

Ethyl 3-[(({[(1R,2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl)oxy]-2,2-dimethylpropanoate

Structural Complexity : Incorporates a bicyclic β-lactamase inhibitor moiety.
Key Data :

  • Molecular Formula : C14H23N3O8S.
    Functional Impact :
    • Designed for pharmaceutical applications (e.g., antibiotic adjuvants).
    • Sulfonyloxy group and bicyclic framework significantly enhance polarity and hydrogen-bonding capacity .

Ethyl 3-(4-Fluorophenyl)-2,2-dimethylpropanoate

Structural Difference : Fluorophenyl group replaces TBDMS ether.
Key Data :

  • Similarity Score: 0.88 (vs. target compound) . Functional Impact: Fluorine’s electronegativity withdraws electron density, altering electronic properties of the ester. Potential use in medicinal chemistry due to bioisosteric effects of fluorine.

Preparation Methods

Protection of Hydroxyl Group Using tert-Butyldimethylsilyl Chloride or Triflate

  • Reagents and Conditions :

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) or tert-butyldimethylsilyl chloride (TBSCl) are commonly employed as silylating agents.
    • A base such as imidazole, triethylamine, or N,N-diisopropylethylamine (DIPEA) is used to neutralize the generated acid.
    • Solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are typical.
    • Low temperatures (e.g., −78 °C to 0 °C) are often maintained to control reaction rates and selectivity.
  • Procedure Example :

    • An alcohol substrate (e.g., 3-hydroxy-2,2-dimethylpropanoate derivative) is dissolved in dry CH2Cl2.
    • TBSOTf (1.3–1.5 equivalents) is added dropwise at −78 °C.
    • The mixture is stirred for 10–15 minutes at −78 °C, then gradually warmed to 0 °C for an additional 15–40 minutes.
    • The reaction is quenched with saturated aqueous sodium bicarbonate.
    • Organic layers are separated, washed with aqueous acid (e.g., KHSO4) and base (NaHCO3), dried over MgSO4, and concentrated under reduced pressure.
    • Purification is typically performed by column chromatography using pentane/ethyl acetate gradients.

Esterification to Form Ethyl Ester

  • Methods :

    • Direct esterification of the carboxylic acid precursor with ethanol under acidic conditions.
    • Use of ethyl chloroformate or ethyl iodide with base.
    • Alternatively, starting from ethyl 2,2-dimethylpropanoate derivatives, the hydroxyl group is protected post-esterification.
  • Typical Conditions :

    • Acid-catalyzed Fischer esterification with ethanol and sulfuric acid or p-toluenesulfonic acid.
    • Mild temperatures (room temperature to reflux).
    • Reaction times vary from several hours to overnight.
  • Purification :

    • Workup involves aqueous washes and drying.
    • Flash chromatography using ethyl acetate/petroleum ether gradients to isolate the pure ester.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Hydroxyl protection TBSOTf (1.3 equiv), DIPEA (2 equiv), CH2Cl2, −78 to 0 °C 80–95 Rapid reaction, sensitive to moisture, requires dry solvents
Esterification Ethanol, H2SO4 (cat.), reflux, 4–16 h 70–90 Classic Fischer esterification, removal of water drives reaction
Purification Flash chromatography (pentane/EtOAc 8:1 to 4:1) Ensures removal of unreacted starting materials and side products

Detailed Research Findings and Notes

  • Selectivity and Stability : The TBS group provides excellent protection for secondary and tertiary alcohols, including sterically hindered sites such as the 3-position in 2,2-dimethylpropanoate derivatives. The silyl ether is stable under neutral and basic conditions but can be selectively removed with fluoride sources when needed.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard tools to monitor the silylation and esterification progress. The disappearance of the free hydroxyl peak and appearance of characteristic silyl methyl signals in ^1H NMR confirm successful protection.

  • Environmental and Cost Considerations : Recent advances emphasize green chemistry approaches, such as minimizing solvent use and employing catalytic amounts of reagents. However, the use of TBSOTf, though effective, requires careful handling due to its moisture sensitivity and cost.

  • Alternative Methods : Some protocols use tert-butyldimethylsilyl chloride with imidazole in DMF or pyridine as a milder, more cost-effective alternative to TBSOTf, though with longer reaction times and sometimes lower yields.

Summary Table of Preparation Methods

Method Silylating Agent Base Solvent Temperature Reaction Time Yield (%) Remarks
Method A TBSOTf DIPEA CH2Cl2 −78 °C to 0 °C 10–40 min 85–95 High yield, moisture sensitive
Method B TBSCl Imidazole DMF or Pyridine Room temp Several hours 70–85 Milder, cost-effective
Esterification (Fischer) Ethanol + Acid catalyst Ethanol Reflux 4–16 h 70–90 Classic esterification

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate with high purity?

  • Methodology : The synthesis often involves silylation of hydroxyl groups using tert-butyldimethylsilyl (TBS) protecting agents. For example, in analogous compounds, DiBAl-H (diisobutylaluminum hydride) is used for selective reductions at low temperatures (−78°C to −40°C) to preserve stereochemistry and avoid side reactions. Post-reaction quenching with methanol and aqueous potassium sodium tartrate ensures safe decomposition of excess reducing agents .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate gradients) yields high-purity products. Purity ≥95% is critical for reproducibility in downstream applications .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • 1H NMR : Look for characteristic signals: δ 0.08–0.12 ppm (Si(CH3)2), δ 1.0–1.1 ppm (tert-butyl group), δ 4.1–4.3 ppm (ethyl ester –OCH2CH3).
  • 13C NMR : Peaks at δ 170–175 ppm (ester carbonyl), δ 25–30 ppm (tert-butyl carbons), and δ 18–20 ppm (Si(CH3)2) confirm key functional groups .
  • FT-IR : Absorbances at ~1250 cm⁻¹ (Si–O–C) and ~1700 cm⁻¹ (ester C=O) validate the structure .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during TBS protection of sterically hindered alcohols?

  • Challenge : Steric hindrance at the 2,2-dimethylpropanoate moiety can reduce silylation efficiency.
  • Solutions :

  • Use bulky silylating agents (e.g., TBSCl) with imidazole or DMAP as catalysts to enhance reaction rates .
  • Optimize solvent polarity (e.g., DMF or CH2Cl2) to stabilize transition states.
  • Monitor reaction temperature: Prolonged heating (>24 h) at 40–50°C may improve yields but risks desilylation .

Q. How do reaction conditions influence the stereochemical outcome of intermediates derived from this compound?

  • Case Study : In analogous syntheses, DiBAl-H reduction at −78°C preserved stereochemistry (92% yield, 92% ee), while higher temperatures (−20°C) led to racemization .
  • Mechanistic Insight : Low temperatures stabilize the six-membered transition state in reductions, favoring retention of configuration. Computational modeling (DFT) can predict steric and electronic effects on stereoselectivity .

Q. What contradictions exist in reported synthetic routes, and how can they be resolved?

  • Data Conflict : Some protocols report incomplete deprotection of TBS groups under mild acidic conditions (e.g., AcOH/THF/H2O), while others achieve full cleavage with TBAF (tetrabutylammonium fluoride).
  • Resolution : Validate deprotection efficiency via kinetic studies. For acid-sensitive substrates, TBAF in THF (0°C, 1–2 h) is preferred, though it requires rigorous anhydrous conditions to avoid silica gel contamination .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields in esterification steps involving this compound?

  • Root Causes :

  • Moisture-sensitive intermediates (e.g., silyl ethers) hydrolyzing during workup.
  • Competing elimination in bulky ester frameworks.
    • Mitigation :
  • Use molecular sieves or anhydrous solvents (e.g., CH2Cl2 dried over CaH2).
  • Employ Steglich esterification (DCC/DMAP) for sterically hindered substrates .

Q. What advanced techniques quantify trace impurities in this compound?

  • Analytical Tools :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts (e.g., desilylated derivatives).
  • GC-FID : Detects volatile impurities (e.g., residual solvents) with detection limits ≤0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.